2-(4-(3-Bromo-4-methoxyphenoxy)butyl)isoindoline-1,3-dione
Description
2-(4-(3-Bromo-4-methoxyphenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure with a 3-bromo-4-methoxyphenoxybutyl substituent.
Properties
IUPAC Name |
2-[4-(3-bromo-4-methoxyphenoxy)butyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-24-17-9-8-13(12-16(17)20)25-11-5-4-10-21-18(22)14-6-2-3-7-15(14)19(21)23/h2-3,6-9,12H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOHSBQGFDBADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Bromo-4-methoxyphenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The specific steps include:
Formation of the Intermediate: Reacting 3-bromo-4-methoxyphenol with 1,4-dibromobutane to form 4-(3-bromo-4-methoxyphenoxy)butyl bromide.
Condensation Reaction: The intermediate is then reacted with isoindoline-1,3-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Bromo-4-methoxyphenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form imides and other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Scientific Research Applications
2-(4-(3-Bromo-4-methoxyphenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(3-Bromo-4-methoxyphenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Known for its anticancer properties.
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: Investigated for its potential as a dopamine receptor modulator.
Uniqueness
2-(4-(3-Bromo-4-methoxyphenoxy)butyl)isoindoline-1,3-dione is unique due to its specific substituent pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromo and methoxy group on the phenoxy ring provides unique opportunities for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
